molecular formula C13H12N2O3 B14006269 6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione CAS No. 25860-54-2

6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14006269
CAS No.: 25860-54-2
M. Wt: 244.25 g/mol
InChI Key: SLPIOAZLKQPBAY-UHFFFAOYSA-N
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Description

FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is a heterocyclic compound that belongs to the class of furopyrimidines. These compounds are known for their diverse biological activities, including antimalarial, antifolate, antitumor, antiviral, antibacterial, antifungal, and antihypertensive properties .

Preparation Methods

The synthesis of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- can be achieved through various methods. One efficient route involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . Another method includes the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins . Industrial production methods often utilize these catalytic and cyclization reactions due to their efficiency and high yield.

Chemical Reactions Analysis

FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- undergoes various chemical reactions, including:

Scientific Research Applications

FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- has significant applications in scientific research:

Mechanism of Action

The mechanism of action of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes such as Chk1, GSK-3β, ACK1, and PI3K p110α . These interactions disrupt cellular processes, leading to the compound’s antitumor and analgesic effects. The compound also induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .

Comparison with Similar Compounds

FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

ddd

]pyrimidinediones and thioxofuro [2,3- ]pyrimidineones : Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents : Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents : Synthesis of new pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidin

Properties

CAS No.

25860-54-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

6-methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H12N2O3/c1-8-7-13(9-5-3-2-4-6-9)10(16)14-12(17)15-11(13)18-8/h2-6,8H,7H2,1H3,(H,14,16,17)

InChI Key

SLPIOAZLKQPBAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(=O)NC(=O)N=C2O1)C3=CC=CC=C3

Origin of Product

United States

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